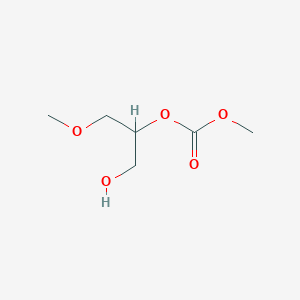
1-Hydroxy-3-methoxypropan-2-yl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-3-methoxypropan-2-yl methyl carbonate is a chemical compound with the molecular formula C₆H₁₂O₅ and a molecular weight of 164.156 g/mol . . It is characterized by its unique structure, which includes a hydroxy group, a methoxy group, and a carbonate ester functional group.
Méthodes De Préparation
The synthesis of 1-Hydroxy-3-methoxypropan-2-yl methyl carbonate can be achieved through various synthetic routes. One common method involves the reaction of 1-hydroxy-3-methoxypropan-2-ol with methyl chloroformate in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions and yields the desired carbonate ester.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the product. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
1-Hydroxy-3-methoxypropan-2-yl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to convert the carbonate ester into an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxy-3-methoxypropan-2-yl methyl carbonate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving carbonate esters.
Industry: The compound is used in the production of polymers and coatings, where it acts as a cross-linking agent to enhance the mechanical properties of the materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-3-methoxypropan-2-yl methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity and specificity.
In biochemical reactions, the compound can undergo hydrolysis to release carbon dioxide and the corresponding alcohol, which can then participate in further metabolic pathways. The carbonate ester functional group plays a key role in the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Hydroxy-3-methoxypropan-2-yl methyl carbonate can be compared with other similar compounds, such as:
Ethylene carbonate: A cyclic carbonate ester with similar reactivity but different structural properties.
Propylene carbonate: Another cyclic carbonate ester with applications in organic synthesis and as a solvent.
Dimethyl carbonate: A linear carbonate ester used as a methylating agent and solvent.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
823838-60-4 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(1-hydroxy-3-methoxypropan-2-yl) methyl carbonate |
InChI |
InChI=1S/C6H12O5/c1-9-4-5(3-7)11-6(8)10-2/h5,7H,3-4H2,1-2H3 |
Clé InChI |
PBJNBLVMTJKSJK-UHFFFAOYSA-N |
SMILES canonique |
COCC(CO)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


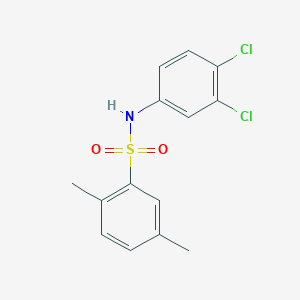
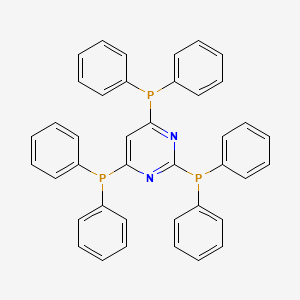
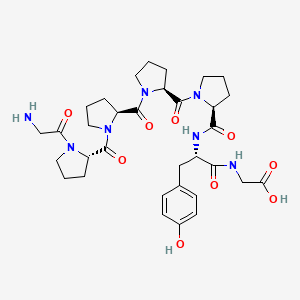
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
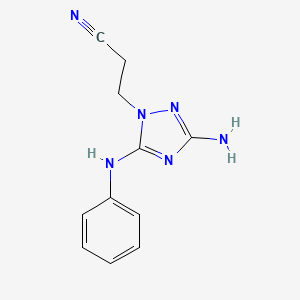
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
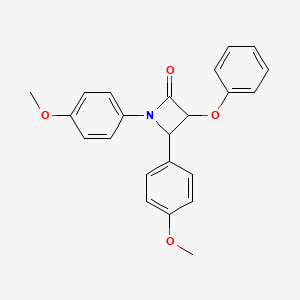
![N-[3-(1-hydroxyethyl)phenyl]-3-methylbenzamide](/img/structure/B14226596.png)
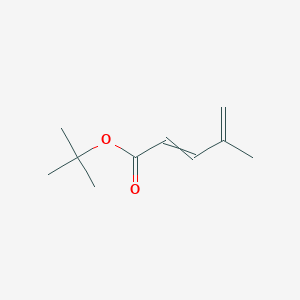
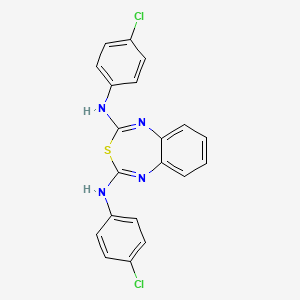
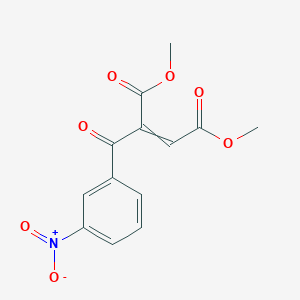
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
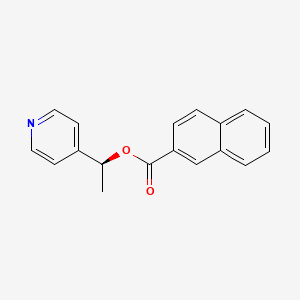
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
